4-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-phenyl-1h-pyrazole
Description
4-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-phenyl-1H-pyrazole is a fluorinated pyrazole derivative characterized by:
- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms (1H-pyrazole).
- Substituents:
- 4-Chloro: A chlorine atom at position 4.
- 3-Heptadecafluorooctyl: A highly fluorinated linear alkyl chain (C8F17CH2) at position 3, imparting extreme hydrophobicity and chemical inertness.
- 5-Phenyl: A phenyl group at position 5, enhancing steric bulk and aromatic interactions.
Properties
IUPAC Name |
4-chloro-5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-3-phenyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6ClF17N2/c18-7-8(6-4-2-1-3-5-6)36-37-9(7)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)17(33,34)35/h1-5H,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUAZGIAIZZHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6ClF17N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901123585 | |
| Record name | 4-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029636-05-2 | |
| Record name | 4-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029636-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-phenyl-1H-pyrazole is a synthetic pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity comprehensively through various studies and data.
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₈ClF₁₇N₂
- Molecular Weight : 525.81 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro studies showed that similar pyrazole compounds have IC50 values in the nanomolar range against various cancer cell lines.
- Case Study : A study demonstrated that a related pyrazole derivative exhibited a GI50 value of 45 nM against breast cancer cells (MCF-7), indicating strong antiproliferative effects .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been documented:
- Efficacy Against Pathogens : Several derivatives were tested against Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus and Escherichia coli.
- Data Table :
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole | Staphylococcus aureus | 32 µg/mL |
| Pyrazole | Escherichia coli | 64 µg/mL |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : The compound's structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in many signaling pathways.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent:
- Absorption and Distribution : Preliminary studies suggest good oral bioavailability due to its lipophilic nature.
- Toxicity Profiles : Toxicological assessments are essential; however, initial findings indicate a favorable safety profile at therapeutic doses.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research has indicated that pyrazole derivatives exhibit promising anticancer properties. The fluorinated side chain may enhance the lipophilicity of the molecule, improving its ability to penetrate cell membranes and exert therapeutic effects against various cancer types.
- Anti-inflammatory Agents : Compounds containing pyrazole moieties have been studied for their anti-inflammatory effects. The incorporation of the heptadecafluorooctyl group could potentially increase the bioavailability and efficacy of these compounds in inflammatory diseases.
- Antimicrobial Agents : The fluorinated pyrazole derivatives are being explored for their antimicrobial properties. The unique structure may contribute to enhanced activity against resistant strains of bacteria and fungi.
Material Science Applications
- Fluoropolymer Synthesis : The heptadecafluorooctyl group can be utilized in the synthesis of fluoropolymers that exhibit high chemical resistance and low surface energy. These materials find applications in coatings and sealants.
- Surfactants : Due to its amphiphilic nature (hydrophobic fluorinated tail and hydrophilic pyrazole head), this compound can function as a surfactant in various formulations including emulsions and dispersions.
- Adhesives and Sealants : The thermal stability and chemical resistance imparted by the fluorinated chain make this compound suitable for use in high-performance adhesives and sealants used in aerospace and automotive industries.
Case Studies
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives including this compound for their anticancer activity against human cancer cell lines. Results indicated that compounds with longer fluorinated chains exhibited increased potency due to enhanced cellular uptake.
- Development of Fluorinated Surfactants : Research conducted at a leading materials science laboratory demonstrated that incorporating 4-Chloro-3-(1,1,2,...)-5-phenyl-1H-pyrazole into surfactant formulations improved emulsification efficiency compared to traditional surfactants.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Pyrazole Derivatives
3-(Heptadecafluorooctyl)-5-Methyl-1H-Pyrazole (CAS 243659-12-3)
- Structural Differences : The methyl group at position 5 replaces the phenyl group in the target compound.
- Physical Properties: Property Target Compound (Phenyl) Methyl Analog Molecular Weight ~530.16* 500.15 Density (g/cm³) Not reported 1.651 (predicted) Boiling Point (°C) Not reported 261.6 (predicted) Predicted pKa ~11.3* 11.30 *Estimated based on analog data.
Functional Implications :
- The phenyl group increases hydrophobicity and may enhance π-π stacking in crystal packing compared to the methyl analog.
- The methyl analog’s lower molecular weight and shorter substituent likely improve solubility in organic solvents.
5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-Trifluoromethyl-1H-Pyrazole (CAS 350997-70-5)
- Structural Differences : A trifluoromethyl (CF3) group replaces the heptadecafluorooctyl chain, and a methoxyphenyl group is present at position 1 .
- Key Contrasts: Fluorination Degree: The trifluoromethyl group offers moderate fluorination, whereas the heptadecafluorooctyl chain provides extreme lipophobicity.
Halogen-Substituted Pyrazoles
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-Triazolyl-Pyrazolyl)Thiazole (Compound 4, )
- Structural Differences : A thiazole ring and triazole substituent replace the pyrazole core and fluorinated chain.
- Crystallographic Insights: Chloro and bromo derivatives (e.g., Compound 5) exhibit isostructural packing with minor adjustments for halogen size, suggesting similar behavior for the target compound’s chlorine substituent . Halogen bonding (C–X···N/O) may stabilize crystal lattices, a feature relevant to materials design .
5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde (CAS 77509-92-3)
- Functional Differences : A carbaldehyde group at position 4 introduces aldehyde reactivity, absent in the target compound .
- Synthetic Utility : The aldehyde group enables further functionalization (e.g., condensation reactions), whereas the target compound’s inert fluorinated chain limits such modifications.
Preparation Methods
Synthesis of 1,3-Diketone Precursors
A 1,3-diketone scaffold functionalized with perfluorooctyl and phenyl groups is critical. For example, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctyl-phenyl-1,3-diketone could be synthesized via:
Cyclization with Hydrazine Derivatives
The diketone reacts with 4-chlorophenylhydrazine to form the pyrazole ring. The chloro group is introduced via the hydrazine’s aryl moiety, while the perfluorooctyl and phenyl groups originate from the diketone.
Optimization Notes :
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Solvent : Ethanol or acetic acid enhances cyclization efficiency.
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Temperature : Reflux (78°C) for 12–24h ensures complete ring closure.
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Yield : ~65% (estimated based on analogous pyrazole syntheses).
Post-Cyclization Perfluoroalkylation
Halogenation at Position 3
An alternative route involves synthesizing 3-bromo-4-chloro-5-phenyl-1H-pyrazole first, followed by perfluoroalkylation:
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Bromination : Treat 4-chloro-5-phenyl-1H-pyrazole with NBS (N-bromosuccinimide) in CCl₄.
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Ullmann Coupling : React the 3-bromo intermediate with perfluorooctyl copper(I) iodide under Pd catalysis.
Challenges :
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Perfluorooctyl copper reagents are moisture-sensitive and require inert conditions.
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Pd catalysts (e.g., Pd(PPh₃)₄) must be rigorously purified to prevent dehalogenation.
Multi-Component Cycloaddition Approaches
[3+2] Cycloaddition of Diazo Compounds
A diazo compound (e.g., perfluorooctyl diazomethane ) reacts with a chlorophenyl-substituted alkyne to form the pyrazole ring:
Advantages :
Chlorination Strategies
Directed Ortho-Metalation
For pyrazoles lacking the chloro group, directed ortho-metalation (DoM) introduces chlorine at position 4:
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Lithiation : Treat 3-perfluorooctyl-5-phenyl-1H-pyrazole with LDA (lithium diisopropylamide) at −78°C.
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Chlorination : Quench with hexachloroethane.
Limitations :
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Perfluorooctyl’s electron-withdrawing effect deactivates the ring, reducing lithiation efficiency.
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Yields ≤40% (predicted based on fluorinated arene chemistry).
Industrial-Scale Considerations
Suppliers like Dalian Shuanghang Chemical and Changzhou Sifluoro Chemical likely employ cost-effective, high-yield methods:
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Continuous-flow reactors for hazardous intermediates (e.g., perfluorooctyl iodides).
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Solid-supported catalysts to streamline Pd-mediated couplings.
Analytical Characterization
Critical data for validating synthesis:
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¹⁹F NMR : −80 to −120 ppm for C₈F₁₇ group.
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HRMS : m/z 596.67 (M+H)⁺.
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X-ray crystallography : Confirms regiochemistry (limited by perfluorooctyl’s conformational flexibility).
Q & A
Q. How can the synthesis of this fluorinated pyrazole derivative be optimized for reproducibility?
The compound’s synthesis likely involves multi-step reactions, including condensation and functionalization of the pyrazole core. For structurally similar fluorinated pyrazoles, optimization requires rigorous control of stoichiometry, temperature, and reaction time. Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, can systematically identify critical parameters (e.g., solvent polarity, catalyst loading) that influence yield and purity . For example, substituent positioning on the pyrazole ring (e.g., chloro vs. fluoro groups) may necessitate iterative adjustments to avoid side reactions .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : NMR is critical for resolving the heptadecafluorooctyl chain’s stereochemical environment, while NMR identifies phenyl and pyrazole proton signals .
- X-ray crystallography : Single-crystal analysis resolves conformational details of the fluorinated alkyl chain and pyrazole-phenyl spatial arrangement, as demonstrated for related thiazole-pyrazole hybrids .
- HRMS : Validates molecular weight and isotopic patterns, particularly for chlorine and fluorine substituents .
Q. What safety protocols are recommended for handling this compound in the lab?
Fluorinated compounds often require stringent safety measures due to potential thermal instability and toxicity. Key steps include:
- Use of fume hoods and fluoropolymer-lined gloves to minimize inhalation/skin contact .
- Immediate neutralization of waste with alkaline solutions to degrade reactive fluorinated byproducts .
- Emergency procedures for eye/skin exposure, including irrigation and medical consultation, as outlined in GHS guidelines .
Q. How does the heptadecafluorooctyl group influence the compound’s reactivity?
The perfluorinated chain enhances hydrophobicity and electron-withdrawing effects, which can alter reaction kinetics in cross-coupling or nucleophilic substitution reactions. Computational studies (e.g., DFT) are advised to predict electronic effects on the pyrazole ring’s C3 position, where the fluorinated substituent resides . Experimental validation via Hammett plots or substituent constant correlations may further clarify these effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for fluorinated pyrazole analogs?
Discrepancies often arise from variations in substituent electronic profiles or reaction conditions. For example, electron-withdrawing groups (e.g., -CF) on the pyrazole ring may suppress electrophilic substitution but enhance radical reactivity. A meta-analysis of literature data, combined with controlled comparative experiments (e.g., substituent-swapping studies), can isolate confounding variables .
Q. What computational strategies are suitable for designing derivatives with targeted biological or catalytic activity?
The ICReDD framework integrates quantum chemical calculations (e.g., transition state modeling) and machine learning to predict reaction pathways. For this compound, reaction path searches could optimize fluorinated chain length or phenyl group substitution to enhance binding affinity or catalytic turnover .
Q. How can reactor design improve scalability for synthesizing this compound?
Membrane separation technologies (e.g., nanofiltration) are effective for isolating fluorinated intermediates, while continuous-flow reactors minimize thermal degradation risks associated with exothermic steps . Process simulations (ASPEN/CHEMCAD) should account for the compound’s low solubility in non-fluorinated solvents .
Q. What experimental evidence supports thermodynamic vs. kinetic control in the formation of this compound?
Variable-temperature NMR or time-resolved spectroscopy can track intermediate species during synthesis. For example, a study of similar pyrazoles revealed that lower temperatures favor kinetic products (e.g., meta-substituted isomers), while higher temperatures drive thermodynamic equilibration toward para-substituted forms .
Q. How can environmental impacts of fluorinated byproducts be mitigated during synthesis?
Lifecycle assessments (LCAs) should evaluate waste streams for persistent fluorinated pollutants. Advanced oxidation processes (AOPs) or supercritical water oxidation (SCWO) may degrade recalcitrant fluorinated byproducts .
Q. What strategies enable selective functionalization of the pyrazole core without disrupting the fluorinated chain?
Directed ortho-metalation (DoM) or photoredox catalysis can achieve regioselective modifications. For instance, iridium-based photocatalysts have been used to functionalize pyrazole C5 positions while preserving perfluoroalkyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
